N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a nitro group, and a carbamothioyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-bromo-4-nitroaniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of amino derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The pathways involved in its mechanism of action include the disruption of cellular processes, leading to the inhibition of cell growth or the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromo-4-methylphenyl)carbamothioyl]benzamide
- N-[(2-bromo-4-chlorophenyl)carbamothioyl]benzamide
- N-[(2-bromo-4-fluorophenyl)carbamothioyl]benzamide
Uniqueness
N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both a bromine atom and a nitro group, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C14H10BrN3O3S |
---|---|
Molecular Weight |
380.22 g/mol |
IUPAC Name |
N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10BrN3O3S/c15-11-8-10(18(20)21)6-7-12(11)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22) |
InChI Key |
GDTZBTWYUGROKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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